molecular formula C19H23NO3S B6541025 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1058394-53-8

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B6541025
CAS No.: 1058394-53-8
M. Wt: 345.5 g/mol
InChI Key: SKIINIFVMMNZRG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is an organic compound with a complex structure that includes methoxyphenoxy and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with a thiophenyl-substituted cyclopentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce halogenated or alkylated groups to the aromatic rings.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
  • 2-(2-methoxyphenoxy)-N-{[1-(phenyl)cyclopentyl]methyl}acetamide
  • 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is unique due to its specific combination of methoxyphenoxy and thiophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-15-7-2-3-8-16(15)23-13-18(21)20-14-19(10-4-5-11-19)17-9-6-12-24-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIINIFVMMNZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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